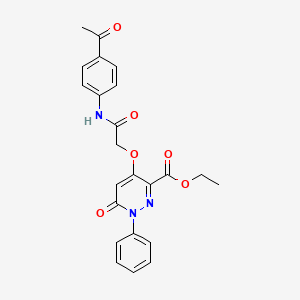
4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of 4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, similar compounds have been synthesized through various methods. For instance, the synthesis of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides involved experimental procedures that combined with Density Functional Theory (DFT) calculations to investigate molecular and electronic structures, aiding in spectral assignments . Another related synthesis involved the formation of a thioketene intermediate from 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which could react with nucleophiles to form esters or amides . Additionally, substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides were synthesized via sodium borohydride reduction . These methods provide insights into the possible synthetic routes that could be applied to the target compound.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The molecular structure and spectroscopic properties of similar compounds have been studied using DFT and spectroscopic techniques such as 1H NMR and FT-IR . The conformational analysis is essential to obtain stable structures, which is significant for understanding the interaction of these molecules with biological targets. The X-ray coordinates of a related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, with cyclin-dependent kinase 5 (cdk5) revealed an unusual binding mode, which could be informative for the analysis of this compound .
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives can lead to the formation of various biologically active compounds. For example, the ring-opening of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can lead to the synthesis of N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nucleophile involved . This reactivity could be extrapolated to the target compound, suggesting potential pathways for chemical transformations and the formation of novel derivatives with possible biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of nitro groups, as seen in the compound 4-nitro-N-(1H-tetrazol-5-yl)benzenesulfonamide, can enhance antibacterial activity due to the electrostatic interaction between the nitro group and the amino group of enzymes . The charge transfer within the molecules and the sites for electrophilic and nucleophilic attack are important for understanding the reactivity and interaction with biological targets. These properties are essential for predicting the behavior of this compound in various environments and its potential as a drug candidate.
科学的研究の応用
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including compounds with nitro and sulfonyl groups, have been investigated for their antitumor activities. A review highlighted the significance of bis(2-chloroethyl)amino derivatives of imidazole and related structures in the search for new antitumor drugs, presenting data on active compounds that have undergone preclinical testing stages. These structures are of interest for synthesizing compounds with various biological properties, suggesting potential antitumor applications for related nitro-sulfonyl compounds (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Environmental Stability and Degradation
Research on nitisinone, a compound with nitro functional groups, focused on its environmental stability and degradation products under various conditions. The study employed LC-MS/MS to identify degradation pathways, revealing the formation of stable by-products. This research suggests the importance of understanding the environmental behavior of nitro-containing compounds, which could extend to the stability and degradation studies of similar compounds like 4-nitro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide (Barchańska, H., Rola, R., Szczepankiewicz, W., & Mrachacz, Marta, 2019).
Synthetic Applications
The synthesis of various heterocyclic compounds showcases the utility of related structural moieties in creating a range of materials with potential applications in pharmaceuticals and materials science. For instance, the practical synthesis of 5,5′-Methylene-bis(benzotriazole), which is an intermediate in preparing metal passivators and light-sensitive materials, illustrates the versatility of nitro and sulfonyl containing compounds in synthetic applications (Gu, H., Yu, B., Zhang, P., & Xu, Wei-Ming, 2009).
Biological Applications
The study of DNA minor groove binders, including compounds with nitro groups, highlights the biological significance of these structures in designing drugs that target specific DNA sequences. This research can provide a framework for studying similar compounds for their interactions with biological macromolecules and potential applications in drug design (Issar, U., & Kakkar, R., 2013).
作用機序
Biochemical Pathways
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Result of Action
Based on the biological activities of similar compounds, it could potentially lead to a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
特性
IUPAC Name |
4-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O7S2/c21-15(10-1-3-11(4-2-10)19(22)23)18-16-17-9-14(28-16)29(26,27)13-7-5-12(6-8-13)20(24)25/h1-9H,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKAUZXOXUREJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2529370.png)

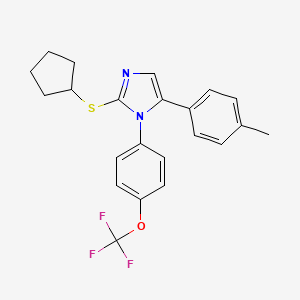
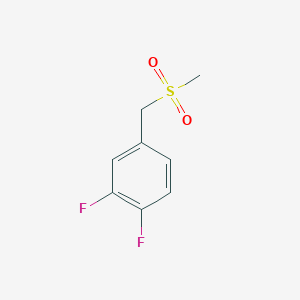
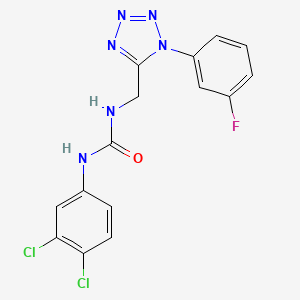

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2529377.png)
![N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2529379.png)
![ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate](/img/structure/B2529383.png)
![3-{Methyl[(2,4,6-trimethylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2529385.png)
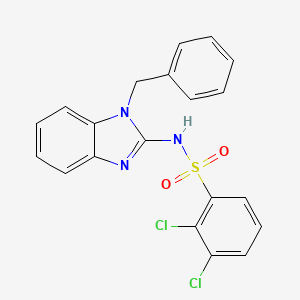
![8-(4-Chlorobenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2529387.png)
